molecular formula C24H29N5O4S B11318661 4-methoxy-2,5-dimethyl-N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)benzenesulfonamide

4-methoxy-2,5-dimethyl-N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B11318661
M. Wt: 483.6 g/mol
InChI Key: AZGQITVASBGRBJ-UHFFFAOYSA-N
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Description

4-METHOXY-2,5-DIMETHYL-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its presence in many biologically active molecules, including antibiotics and other pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-2,5-DIMETHYL-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common approach is the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 4-amino-6-methyl-2-(morpholin-4-yl)pyrimidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-2,5-DIMETHYL-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formyl-2,5-dimethylbenzenesulfonamide, while reduction of a nitro group can produce 4-amino-2,5-dimethylbenzenesulfonamide.

Scientific Research Applications

4-METHOXY-2,5-DIMETHYL-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-METHOXY-2,5-DIMETHYL-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This can lead to the disruption of essential biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2,5-dimethylbenzenesulfonamide: Similar structure but lacks the pyrimidine and morpholine groups.

    6-Methyl-2-(morpholin-4-yl)pyrimidine: Contains the pyrimidine and morpholine groups but lacks the sulfonamide moiety.

Uniqueness

The uniqueness of 4-METHOXY-2,5-DIMETHYL-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H29N5O4S

Molecular Weight

483.6 g/mol

IUPAC Name

4-methoxy-2,5-dimethyl-N-[4-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide

InChI

InChI=1S/C24H29N5O4S/c1-16-14-22(17(2)13-21(16)32-4)34(30,31)28-20-7-5-19(6-8-20)26-23-15-18(3)25-24(27-23)29-9-11-33-12-10-29/h5-8,13-15,28H,9-12H2,1-4H3,(H,25,26,27)

InChI Key

AZGQITVASBGRBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=NC(=C3)C)N4CCOCC4)C)OC

Origin of Product

United States

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